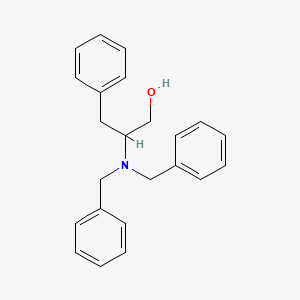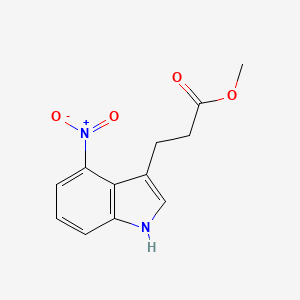![molecular formula C10H8Br2O3 B13707073 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is an organic compound that features a dibromoacetyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ketone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The dibromoacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to form the corresponding 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.
Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted ethanones.
Reduction: The major product is 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.
Elimination: The major product is typically an alkene derivative of the original compound.
科学研究应用
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.
作用机制
The mechanism of action of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The dibromoacetyl group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function.
相似化合物的比较
Similar Compounds
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound is similar but has only one bromine atom, making it less reactive in certain contexts.
2,2-Dichloro-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is unique due to its dibromoacetyl group, which provides distinct reactivity compared to its mono-bromo or dichloro counterparts. This makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or in medicinal chemistry for targeting specific biomolecules.
属性
分子式 |
C10H8Br2O3 |
|---|---|
分子量 |
335.98 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C10H8Br2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2 |
InChI 键 |
FVXUKUNBVPHAHH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


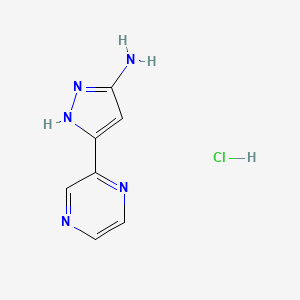
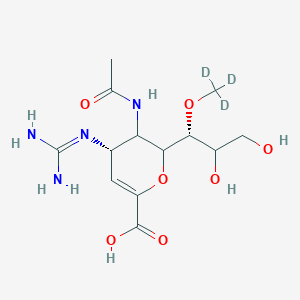
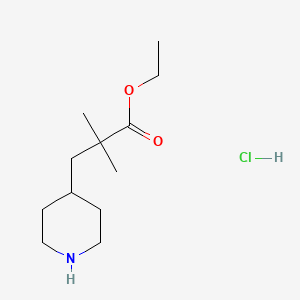
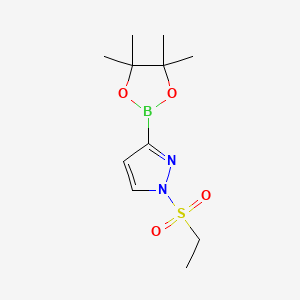

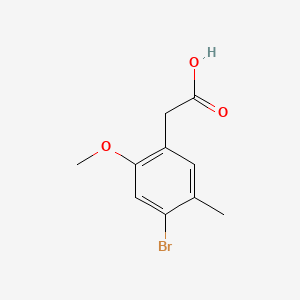
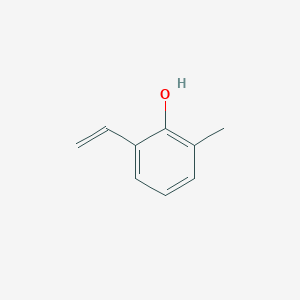

![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
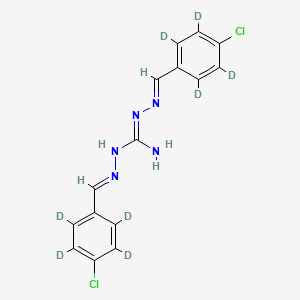
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
